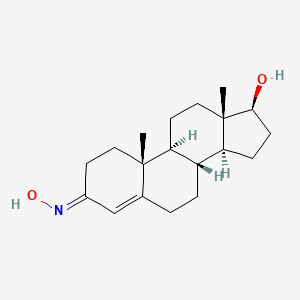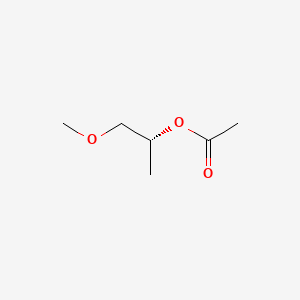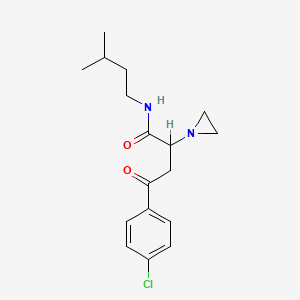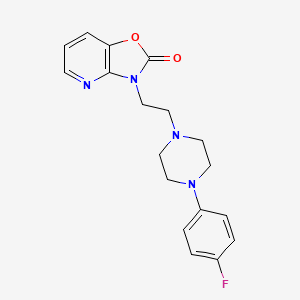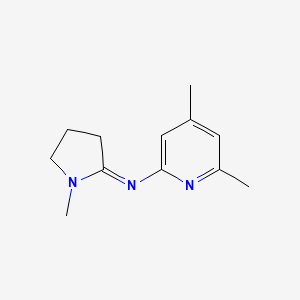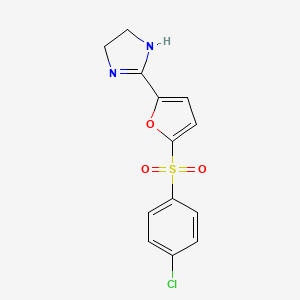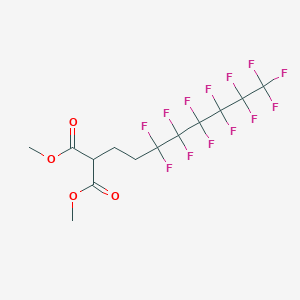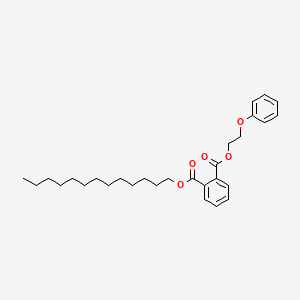
Phthalic acid, 2-phenoxyethyl tridecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
邻苯二甲酸苯氧乙酯十三烷基酯是一种邻苯二甲酸酯,是邻苯二甲酸衍生物。这些酯类被广泛用作增塑剂,以提高塑料产品的柔韧性、耐用性和使用寿命。特别是邻苯二甲酸苯氧乙酯十三烷基酯以其独特的性能而闻名,使其适合各种工业应用。
准备方法
合成路线和反应条件
邻苯二甲酸苯氧乙酯十三烷基酯是通过邻苯二甲酸酐与苯氧乙醇和十三烷醇的酯化反应合成的。该反应通常涉及以下步骤:
酯化反应: 邻苯二甲酸酐在酸催化剂(如硫酸或对甲苯磺酸)存在下与苯氧乙醇和十三烷醇反应。
反应条件: 该反应在升高的温度下进行,通常在 120-150°C 之间,以促进酯化过程。
纯化: 通过蒸馏或重结晶纯化所得酯,以去除任何未反应的起始原料和副产物。
工业生产方法
在工业环境中,邻苯二甲酸苯氧乙酯十三烷基酯的生产涉及大型酯化反应器,其中反应物连续进料,产物连续排出。该工艺确保了高效率和高产率。使用先进的纯化技术,例如真空蒸馏,有助于获得适合各种应用的高纯度产品。
化学反应分析
反应类型
邻苯二甲酸苯氧乙酯十三烷基酯经历几种类型的化学反应,包括:
水解: 酯在水和酸或碱催化剂存在下可以水解,生成邻苯二甲酸、苯氧乙醇和十三烷醇。
氧化: 在氧化条件下,酯可以被氧化形成邻苯二甲酸衍生物。
取代: 酯可以发生亲核取代反应,其中苯氧乙基或十三烷基被其他亲核试剂取代。
常见试剂和条件
水解: 水中的酸性或碱性条件。
氧化: 强氧化剂,如高锰酸钾或铬酸。
取代: 在温和条件下,亲核试剂如胺或醇。
主要产品
水解: 邻苯二甲酸、苯氧乙醇、十三烷醇。
氧化: 邻苯二甲酸衍生物。
取代: 各种取代的邻苯二甲酸酯。
科学研究应用
邻苯二甲酸苯氧乙酯十三烷基酯在科学研究中有着广泛的应用,包括:
化学: 用作合成柔性聚合物和树脂的增塑剂。
生物学: 研究其对生物系统的潜在影响,包括其作为内分泌干扰物的作用。
医药: 由于其能够增强药物制剂的柔韧性和稳定性,因此研究其在药物递送系统中的潜在用途。
工业: 广泛用于生产柔性 PVC 产品、涂料、粘合剂和密封剂。
作用机理
邻苯二甲酸苯氧乙酯十三烷基酯的作用机理涉及其与细胞膜和蛋白质的相互作用。作为增塑剂,它整合到聚合物基质中,降低分子间力并提高柔韧性。在生物系统中,它可以通过模拟或抑制天然激素来破坏内分泌功能,从而导致潜在的健康影响。
作用机制
The mechanism of action of phenoxyethyl tridecyl phthalate ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to potential health effects.
相似化合物的比较
邻苯二甲酸苯氧乙酯十三烷基酯可以与其他邻苯二甲酸酯进行比较,例如:
邻苯二甲酸二乙酯: 用作各种消费产品的增塑剂,但分子量较低,物理性质也不同。
邻苯二甲酸二(2-乙基己基)酯: 广泛用于柔性 PVC 产品,以其作为增塑剂的高效率而闻名,但由于其内分泌干扰作用而引发了健康方面的担忧。
邻苯二甲酸丁基苄酯: 用于地板和密封剂,与邻苯二甲酸苯氧乙酯十三烷基酯相比,具有不同的化学性质和应用。
邻苯二甲酸苯氧乙酯十三烷基酯之所以独特,是因为它独特地结合了苯氧乙基和十三烷基,赋予了其独特的物理和化学性质,使其适合特殊应用。
属性
分子式 |
C29H40O5 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
2-O-(2-phenoxyethyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H40O5/c1-2-3-4-5-6-7-8-9-10-11-17-22-33-28(30)26-20-15-16-21-27(26)29(31)34-24-23-32-25-18-13-12-14-19-25/h12-16,18-21H,2-11,17,22-24H2,1H3 |
InChI 键 |
MCYXQPXHORCQOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)


